molecular formula C5H9NO4 B098143 N-Methyl-DL-aspartic acid CAS No. 17833-53-3

N-Methyl-DL-aspartic acid

Cat. No. B098143
CAS RN: 17833-53-3
M. Wt: 147.13 g/mol
InChI Key: HOKKHZGPKSLGJE-UHFFFAOYSA-N
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Description

N-Methyl-DL-aspartic acid, also known as NMDA, is an amino acid derivative that acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate . It is predominantly a Ca2+ ion channel found in neurons .


Synthesis Analysis

A novel practical method for the synthesis of N-Methyl-DL-aspartic acid (NMA) and new syntheses for N-methyl-aspartic acid derivatives have been described . The natural amino acid NMA 1 was synthesized by Michael addition of methylamine to dimethyl fumarate 5 .


Molecular Structure Analysis

NMDA receptors require the binding of two molecules of glutamate or aspartate and two of glycine . The NMDA receptor is one of three types of ionotropic glutamate receptors .


Chemical Reactions Analysis

The method for analyzing l-Asp, d-Asp, and N-methyl d-Asp recovery at different spiked concentrations (50, 100, and 200 pg/μl) yielded satisfactory recoveries (75–110%), and good repeatability . Limits of detection (LOD) resulted to be 0.52 pg/μl for d-Asp, 0.46 pg/μl for l-Asp, and 0.54 pg/μl for NMDA, respectively .


Physical And Chemical Properties Analysis

The method for analyzing l-Asp, d-Asp, and N-methyl d-Asp recovery at different spiked concentrations (50, 100, and 200 pg/μl) yielded satisfactory recoveries (75–110%), and good repeatability . Limits of detection (LOD) resulted to be 0.52 pg/μl for d-Asp, 0.46 pg/μl for l-Asp, and 0.54 pg/μl for NMDA, respectively .

Scientific Research Applications

Treatment of Neurodegenerative Diseases

N-Methyl-D-aspartic acid (NMDA), an amino acid existing in human and animal central nervous systems, exerts agonist action on one of the glutamate receptor subtypes. It is clinically used for the treatment of neurodegenerative diseases such as diabetes, Parkinson’s, and Alzheimer’s syndrome .

Role in Neuroexcitatory Events

NMDA plays a major role in neuroexcitatory events as well as in modulating Ca2+ homeostasis . This makes it a potent agonist of a glutamate receptor subtype, which could be used for the treatment of various neurological conditions .

Chiral Resolution

An enzymatic protocol for the chiral resolution of N-Methyl-DL-aspartic acid was built with a predicted N-demethylase from the genome of Chloroflexi bacterium 54-19 . This work provided a foundation for mild synthesis of NMDA in the industry .

Synthesis of Derivatives

N-Methyl-DL-aspartic acid derivatives have been synthesized using various methods . For instance, the natural amino acid NMA was synthesized by Michael addition of methylamine to dimethyl fumarate .

Role in Hormone Release

NMDA plays a crucial role in the release of luteinizing hormone and PRL (prolactin) in the pituitary gland and GnRH (gonadotropin-releasing hormone) in the hypothalamus . It acts as a specific agonist for NMDA type glutamate receptors .

Induction of NMDA Toxicity

N-Methyl-D-aspartic acid has been used to induce NMDA toxicity . In research, cultures of retinal cells were supplemented with NMDA to study the effects of this toxicity .

properties

IUPAC Name

2-(methylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKHZGPKSLGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859971
Record name N-Methylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-DL-aspartic acid

CAS RN

17833-53-3, 4226-18-0
Record name N-Methylaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17833-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-DL-aspartic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, N-methyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16206
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Record name N-Methylaspartic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU52DFC4WJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
660
Citations
M Boros, J Kökösi, J Vámos, I Kövesdi, B Noszál - Amino Acids, 2007 - Springer
… A novel practical method for the synthesis of N-methyl-DLaspartic acid 1 (NMA) and new syntheses for N-methyl-aspartic acid derivatives are described. NMA 1, the natural amino acid …
Number of citations: 23 link.springer.com
AD‧ Aniello, MM Di Fiore, GH Fisher… - The FASEB …, 2000 - Wiley Online Library
Using two specific and sensitive fluorometric/HPLC methods and a GC‐MS method, alone and in combination with D‐aspartate oxidase, we have demonstrated for the first time that N‐…
Number of citations: 305 faseb.onlinelibrary.wiley.com
VL Gay, TM Plant - Neuroendocrinology, 1988 - karger.com
… N-methyl-DL-aspartic acid (NMA), an analog of the putative excitatory neurotransmitter aspartate, was used to stimulate the hypothalamus. In order to utilize pituitary luteinizing …
Number of citations: 94 karger.com
GR Lauretti, I Ahmad, BJ Pleuvry - Neuropharmacology, 1994 - Elsevier
Morphine, fentanyl and pethidine exhibited a biphasic dose response relationship with respect to their effects on seizure thresholds to bicuculline, pentylenetetrazole, N- methyl- dl -…
Number of citations: 83 www.sciencedirect.com
JD Sturgis, RS Bridges - Physiology & behavior, 1997 - Elsevier
… The effects of axon-sparing, neurotoxic lesions of the medial preoptic area (MPOA) with N-methyl-DL-aspartic acid (NMA) on previously established parental behavior in male rats were …
Number of citations: 37 www.sciencedirect.com
DT Nguyen, KR Kim, G Lee… - Biomedical …, 2012 - Wiley Online Library
… A selective and sensitive analytical method was developed for enantiomeric separation and determination of N-methyl-DL-aspartic acid (NMA). The method involved the conversion of …
D Madsen, P Pattison - Acta Crystallographica Section C: Crystal …, 2000 - scripts.iucr.org
The title compound, C5H9NO4·H2O, has been synthesized and crystallized. It crystallizes in Cc with one molecule in the asymmetric unit. The compound is found in its zwitterionic form. …
Number of citations: 3 scripts.iucr.org
G Natale, D Cattano, A Abramo, F Forfori… - Annals of the New …, 2006 - Wiley Online Library
… , by distinct morphological approaches and after different times, the possible neuroprotectant effects of this gas in a model of neuronal damage induced by N-methyl-dl-aspartic acid (…
Number of citations: 40 nyaspubs.onlinelibrary.wiley.com
BP Fitzgerald, LA Davison - Biology of reproduction, 1997 - academic.oup.com
… In this regard, administration of N-methyl-DL-aspartic acid (NMA), … Changes in N-methyl-DL-aspartic acid-induced LHRH … Effects of administration of N-methyl-DL-aspartic acid (NMA) on …
Number of citations: 23 academic.oup.com
T Ohzeki, S Machida, T Takahashi, K Ohtaka… - Japanese journal of …, 2007 - Springer
… Therefore, we selected N-methyl-dl-aspartic acid (NMDA) to eliminate the third-order neuronal response in the present study. Previously, immunohistological studies have demonstrated …
Number of citations: 15 link.springer.com

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